molecular formula C8H6N4O B12979579 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde

2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B12979579
M. Wt: 174.16 g/mol
InChI Key: NOARAIBWNKKPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole derivatives with pyrimidine aldehydes under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The imidazole and pyrimidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(1H-Imidazol-4-yl)pyrimidine
  • 2-(1H-Imidazol-1-yl)benzaldehyde

Uniqueness

2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications .

Biological Activity

2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an imidazole ring fused with a pyrimidine structure, which is known for its ability to interact with various biological targets. The presence of both nitrogen heterocycles enhances its potential as a pharmacologically active agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against a range of pathogens, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

The compound's efficacy against Staphylococcus aureus and Escherichia coli suggests it could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to antimicrobial activity, this compound has shown promising anticancer effects. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical cancer)12.5
MCF-7 (Breast cancer)15.0
A549 (Lung cancer)10.0

These results indicate that the compound could serve as a lead structure for the development of novel anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the imidazole and pyrimidine rings may enhance potency and selectivity against specific targets.

Case Studies

Several studies have highlighted the importance of structural modifications in improving the activity of imidazole-pyrimidine derivatives:

  • Modification Impact : A study demonstrated that altering substituents on the imidazole ring significantly enhanced anticancer activity, suggesting that specific functional groups could optimize therapeutic effects .
  • Combination Therapy : Research has indicated that combining this compound with existing chemotherapeutic agents may lead to synergistic effects, improving overall efficacy against resistant cancer cell lines .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-imidazol-1-ylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H6N4O/c13-5-7-3-10-8(11-4-7)12-2-1-9-6-12/h1-6H

InChI Key

NOARAIBWNKKPGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.